molecular formula C7H4IN B15244290 2-Ethynyl-3-iodopyridine

2-Ethynyl-3-iodopyridine

Cat. No.: B15244290
M. Wt: 229.02 g/mol
InChI Key: HGRLZUZGSQIRGZ-UHFFFAOYSA-N
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Description

2-Ethynyl-3-iodopyridine is a heterocyclic organic compound that features both an ethynyl group and an iodine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3-iodopyridine typically involves the iodination of 2-ethynylpyridine. One common method is the halogenation of pyridine derivatives using iodine and a suitable catalyst. For instance, iodotrimethylsilane can be used as a catalyst to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Cyclization Reactions: The ethynyl group can participate in cyclization reactions to form fused ring systems.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the iodine atom.

    Cyclization Reactions: Pyridine-fused ring systems.

    Oxidation and Reduction Reactions: Corresponding oxides or deiodinated products.

Scientific Research Applications

2-Ethynyl-3-iodopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-iodopyridine involves its reactivity towards various chemical reagents and catalysts. The ethynyl group can participate in cycloaddition reactions, while the iodine atom can undergo substitution reactions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the formation of complex structures and biologically active molecules.

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-3-iodopyridine is unique due to the presence of both an ethynyl group and an iodine atom, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a broader range of chemical transformations and applications compared to its isomers.

Properties

Molecular Formula

C7H4IN

Molecular Weight

229.02 g/mol

IUPAC Name

2-ethynyl-3-iodopyridine

InChI

InChI=1S/C7H4IN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H

InChI Key

HGRLZUZGSQIRGZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC=N1)I

Origin of Product

United States

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